7,4'-Dihydroxyflavone

Vue d'ensemble

Description

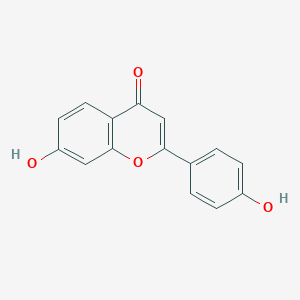

La 7,4’-Dihydroxyflavone est un composé flavonoïde de formule moléculaire C15H10O4. On la trouve naturellement dans diverses plantes, en particulier dans les racines et les graines. Ce composé est connu pour ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices .

Applications De Recherche Scientifique

7,4’-Dihydroxyflavone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoid compounds.

Biology: It has been studied for its role in modulating biological pathways and cellular processes.

Medicine: This compound has shown potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its neuroprotective effects

Industry: It is used in the development of pharmaceuticals and nutraceuticals for its health benefits.

Mécanisme D'action

La 7,4’-Dihydroxyflavone exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif.

Effets anti-inflammatoires : Elle inhibe la production de cytokines pro-inflammatoires.

Neuroprotection : Elle active la voie de signalisation de la tyrosine kinase B du récepteur de la tropomyosine (TrkB), favorisant la survie et la croissance neuronales

Composés similaires :

7,8-Dihydroxyflavone : Un autre flavonoïde aux propriétés neuroprotectrices similaires.

4’,7-Dihydroxyflavone : Un composé présentant des similitudes structurelles mais des activités biologiques différentes.

Unicité : La 7,4’-Dihydroxyflavone est unique en raison de son motif d’hydroxylation spécifique, qui contribue à ses activités biologiques distinctes et à son potentiel thérapeutique .

Analyse Biochimique

Biochemical Properties

7,4’-Dihydroxyflavone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit eotaxin/CCL11 and carbonyl reductase 1 (CBR1) with an IC50 value of 0.28 μM . Additionally, 7,4’-Dihydroxyflavone regulates the expression of MUC5AC gene and mucus production through the modulation of NF-κB, STAT6, and HDAC2 pathways . These interactions highlight its potential in modulating inflammatory responses and mucus production.

Cellular Effects

7,4’-Dihydroxyflavone exerts significant effects on various cell types and cellular processes. It has been shown to decrease phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC gene expression and mucus production in NCI-H292 human airway epithelial cells with an IC50 value of 1.4 μM . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and neuroprotective effects.

Molecular Mechanism

The molecular mechanism of 7,4’-Dihydroxyflavone involves its binding interactions with biomolecules and enzyme inhibition. It inhibits eotaxin/CCL11 and CBR1, thereby suppressing eotaxin production and preventing adverse effects on eotaxin production induced by dexamethasone . Additionally, 7,4’-Dihydroxyflavone modulates the NF-κB, STAT6, and HDAC2 pathways, leading to the inhibition of MUC5AC gene expression and mucus production . These molecular interactions underline its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,4’-Dihydroxyflavone have been observed to change over time. Studies have shown that this compound can effectively inhibit MUC5AC gene expression and mucus production in a time-dependent manner . The stability and degradation of 7,4’-Dihydroxyflavone in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 7,4’-Dihydroxyflavone vary with different dosages in animal models. Preclinical studies have demonstrated its neuroprotective effects in rodent models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . High doses of 7,4’-Dihydroxyflavone may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

7,4’-Dihydroxyflavone is involved in various metabolic pathways, including flavone and flavonol biosynthesis and flavonoid biosynthesis . It interacts with enzymes such as flavonoid hydroxylases, which catalyze the hydroxylation of flavonoids, leading to the formation of 7,4’-Dihydroxyflavone . These metabolic pathways are essential for understanding its biosynthesis and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 7,4’-Dihydroxyflavone within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be transported across cell membranes and distributed within various tissues, including the brain . Understanding its transport mechanisms is crucial for optimizing its therapeutic efficacy and bioavailability.

Subcellular Localization

7,4’-Dihydroxyflavone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the nucleus and vacuoles, suggesting potential signaling functions . The subcellular localization of 7,4’-Dihydroxyflavone is directed by targeting signals and post-translational modifications, which play a crucial role in its biological activity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 7,4’-Dihydroxyflavone peut être synthétisée par plusieurs méthodes. Une approche courante implique l’utilisation du pyrogallol comme matière de départ. . Le produit final est obtenu par hydrolyse.

Méthodes de production industrielle : La production industrielle de la 7,4’-Dihydroxyflavone implique souvent l’extraction à partir de plantes telles que la Glycyrrhiza uralensis. Le processus d’extraction comprend l’extraction par solvant, la purification et la cristallisation pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La 7,4’-Dihydroxyflavone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones.

Réduction : Les réactions de réduction peuvent modifier la structure du flavonoïde.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l’anhydride acétique peuvent être utilisés pour les réactions d’acétylation.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 7,4’-Dihydroxyflavone avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

La 7,4’-Dihydroxyflavone a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour la synthèse d’autres composés flavonoïdes.

Biologie : Elle a été étudiée pour son rôle dans la modulation des voies biologiques et des processus cellulaires.

Médecine : Ce composé a montré un potentiel dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson en raison de ses effets neuroprotecteurs

Comparaison Avec Des Composés Similaires

7,8-Dihydroxyflavone: Another flavonoid with similar neuroprotective properties.

4’,7-Dihydroxyflavone: A compound with structural similarities but different biological activities.

Uniqueness: 7,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .

Activité Biologique

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound primarily found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and potential anticancer effects. This article provides a comprehensive overview of the biological activities associated with 7,4'-DHF, supported by relevant research findings and data tables.

-

Inhibition of MUC5AC Gene Expression

- A significant study demonstrated that 7,4'-DHF inhibits MUC5AC gene expression and mucus production in human airway epithelial cells. The compound showed a half-maximal inhibitory concentration (IC50) of 1.4 μM, which is substantially lower than that of glycyrrhizin (38 μM) . This inhibition was linked to the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 6 (STAT6), alongside enhanced expression of histone deacetylase 2 (HDAC2).

-

Anti-Inflammatory Effects

- In a murine model of asthma, treatment with 7,4'-DHF resulted in a marked reduction in MUC5AC secretion in bronchoalveolar lavage fluid compared to control mice. The study indicated that chronic administration led to decreased eosinophilic pulmonary inflammation and reduced serum levels of immunoglobulin E (IgE), along with increased production of interferon-gamma (IFN-γ) .

- Immunomodulatory Properties

Anticancer Potential

7,4'-DHF has been investigated for its potential anticancer properties:

- Cytotoxic Activity : In vitro studies revealed that 7,4'-DHF exhibits moderate cytotoxicity against various cancer cell lines such as HepG2 and A549. The IC50 values indicated significant growth inhibition at concentrations around 50 μg/ml .

- Mechanistic Insights : The compound's anticancer activity may be attributed to its ability to modulate immune responses and inhibit tumor cell proliferation through the upregulation of cytokines like IL-7, which is crucial for T lymphocyte proliferation and maturation .

Interaction with Biological Membranes

The interaction of 7,4'-DHF with biological membranes has also been studied:

- Membrane Fluidity : Studies indicate that flavonoids like 7,4'-DHF can alter the fluidity and packing order of lipid membranes. This property may enhance their bioavailability and efficacy as therapeutic agents .

Summary of Key Findings

The following table summarizes the key biological activities and mechanisms associated with 7,4'-DHF:

Propriétés

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAWNFIFMLXZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176365 | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-14-7 | |

| Record name | 7,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7,4'-dihydroxyflavone exhibits its biological activity through various mechanisms. In the context of allergic asthma, it effectively inhibits the secretion of eotaxin-1 (CCL11) by human lung fibroblasts []. This inhibition occurs at the transcriptional level, reducing the expression of eotaxin-1 mRNA. The compound also demonstrates the ability to prevent the paradoxical adverse effect of long-term dexamethasone exposure, which typically increases eotaxin production. This protective effect is linked to this compound's ability to inhibit the dexamethasone-induced augmentation of phosphorylated STAT6 (p-STAT6) and impair the expression of histone deacetylase 2 (HDAC2) [].

A:

- Spectroscopic Data: Characterized using various techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) [, , , , ]. Specific spectral data can be found in the respective publications.

A: While specific data on material compatibility and stability under various conditions is limited within the provided research, this compound's presence in various plant resins suggests a degree of natural stability [, , , ]. Further research focusing on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its full application potential.

ANone: The provided research primarily focuses on this compound's biological activity rather than catalytic properties. Therefore, further investigation is needed to explore its potential in catalytic applications.

A: Yes, computational chemistry, particularly molecular docking studies, have been employed to investigate the interactions of this compound with potential drug targets. In one study, it was docked against key proteins involved in diabetes mellitus, revealing favorable binding affinities with some targets []. This approach provides valuable insights into the potential mechanisms of action and paves the way for further drug development endeavors.

ANone: Several studies provide insights into the SAR of this compound and related flavonoids:

- Importance of 7-hydroxy group: The presence of a 7-hydroxy group appears crucial for both stimulatory and inhibitory effects on Rhizobium nod gene expression [].

- Flavone structure: Flavones, including this compound, demonstrate higher activity in inducing nod gene expression in Rhizobium compared to isoflavones [].

- Hydroxylation pattern: The specific hydroxylation pattern of this compound influences its estrogenic activity. It exhibits higher selectivity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) [].

- Prenylation: Studies on prenyltransferase SrCloQ revealed that this compound can be prenylated, with a preference for prenylation on the B-ring []. This modification can potentially alter its biological activity and requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.